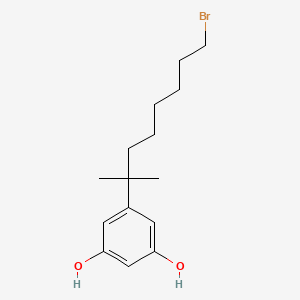
1,3-Benzenediol, 5-(7-bromo-1,1-dimethylheptyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 5-(7-bromo-1,1-dimethylheptyl)- is a useful research compound. Its molecular formula is C15H23BrO2 and its molecular weight is 315.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzenediol, 5-(7-bromo-1,1-dimethylheptyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediol, 5-(7-bromo-1,1-dimethylheptyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,3-Benzenediol, 5-(7-bromo-1,1-dimethylheptyl)-, also known by its CAS number 106120-04-1, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C15H23BrO2
- Molecular Weight : 315.25 g/mol
- Density : 1.8 ± 0.1 g/cm³
- Boiling Point : 299.9 ± 10.0 °C at 760 mmHg
- Flash Point : 135.2 ± 19.0 °C
These properties indicate that the compound has a relatively high boiling point and density compared to many organic compounds, which may influence its solubility and interaction with biological systems.
Antioxidant and Antitumor Properties
Research indicates that compounds similar to 1,3-benzenediol derivatives exhibit significant antioxidant and antitumor activities. For instance, ortho-phenolic hydroxyl groups in benzene derivatives have been associated with remarkable antioxidant effects due to their ability to scavenge free radicals .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Coumarin Derivatives | Antitumor | Science.gov |
| 5-Bromo-1,3-benzenediol | Antioxidant | Chemsrc |
| Ayanin Diacetate | Anti-leukemia | Science.gov |
The biological activity of 1,3-benzenediol derivatives often involves interactions with cellular pathways. For example:
- Inhibition of Cancer Cell Proliferation : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating caspases and influencing mitochondrial pathways .
- Antioxidant Mechanism : The presence of hydroxyl groups allows for electron donation, which neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Study on Antitumor Activity
A study published in the Journal of the American Chemical Society explored the antitumor properties of a series of benzene derivatives. The results indicated that these compounds could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in various cancer cell lines .
Study on Antioxidant Effects
Another research focused on the antioxidant capabilities of phenolic compounds similar to 1,3-benzenediol. The findings suggested that these compounds could effectively reduce oxidative stress markers in human cell lines, showcasing their potential as therapeutic agents against oxidative stress-related diseases .
Propriétés
Numéro CAS |
160512-71-0 |
|---|---|
Formule moléculaire |
C15H23BrO2 |
Poids moléculaire |
315.25 g/mol |
Nom IUPAC |
5-(8-bromo-2-methyloctan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H23BrO2/c1-15(2,7-5-3-4-6-8-16)12-9-13(17)11-14(18)10-12/h9-11,17-18H,3-8H2,1-2H3 |
Clé InChI |
GORNOJVKPDJAQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCCBr)C1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















